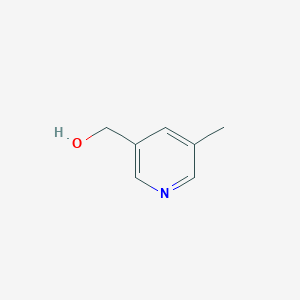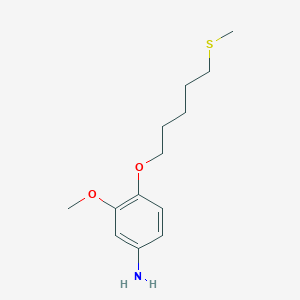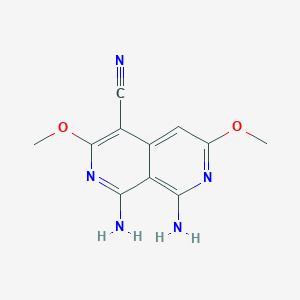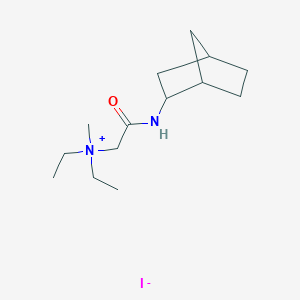
endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide, also known as SR-95531, is a selective antagonist of GABAA receptors. It is widely used in scientific research to study the role of GABA in the central nervous system.
Mécanisme D'action
Endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide binds to the GABAA receptor at the benzodiazepine site, which is located on the alpha and gamma subunits of the receptor. This binding prevents the binding of GABA to the receptor, which inhibits GABA transmission in the brain. This inhibition leads to an increase in neuronal excitability and can result in convulsions.
Effets Biochimiques Et Physiologiques
Endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide has been shown to produce convulsions in animal models, indicating that it increases neuronal excitability. It has also been shown to block the sedative and hypnotic effects of benzodiazepines, indicating that it inhibits GABA transmission in the brain. In addition, endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide has been shown to block the anticonvulsant effects of certain drugs, indicating that it may have clinical applications in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide is its selectivity for GABAA receptors, which allows researchers to study the effects of inhibiting GABA transmission in the brain. However, endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over a long period of time. In addition, endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide can produce convulsions at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide. One area of interest is the role of GABA transmission in the development of epilepsy. endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide has been shown to block the anticonvulsant effects of certain drugs, indicating that it may have clinical applications in the treatment of epilepsy. Another area of interest is the development of more selective GABAA receptor antagonists, which could provide more precise control over GABA transmission in the brain. Finally, the use of endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide in combination with other drugs could provide insights into the complex interactions between GABA and other neurotransmitters in the brain.
Méthodes De Synthèse
Endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide can be synthesized by reacting 2-norbornanone with diethylamine to form the corresponding imine, which is then reduced with lithium aluminum hydride to give the amine. The amine is then reacted with methyl isocyanate to form the carbamate, which is quaternized with methyl iodide to give the final product.
Applications De Recherche Scientifique
Endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide is used in scientific research to study the role of GABAA receptors in the central nervous system. GABA is the major inhibitory neurotransmitter in the brain, and GABAA receptors are the primary targets of many drugs, including benzodiazepines and barbiturates. endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide is a selective antagonist of GABAA receptors, which allows researchers to study the effects of inhibiting GABA transmission in the brain.
Propriétés
Numéro CAS |
102571-19-7 |
|---|---|
Nom du produit |
endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide |
Formule moléculaire |
C14H27IN2O |
Poids moléculaire |
366.28 g/mol |
Nom IUPAC |
[2-(2-bicyclo[2.2.1]heptanylamino)-2-oxoethyl]-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C14H26N2O.HI/c1-4-16(3,5-2)10-14(17)15-13-9-11-6-7-12(13)8-11;/h11-13H,4-10H2,1-3H3;1H |
Clé InChI |
JFURANXNHQCXIK-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CC(=O)NC1CC2CCC1C2.[I-] |
SMILES canonique |
CC[N+](C)(CC)CC(=O)NC1CC2CCC1C2.[I-] |
Synonymes |
diethyl-methyl-(norbornan-2-ylcarbamoylmethyl)azanium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



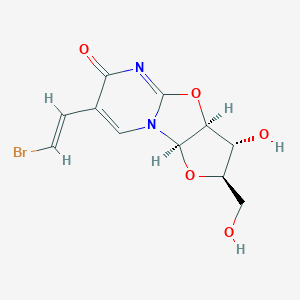
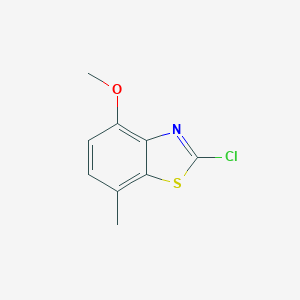
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)
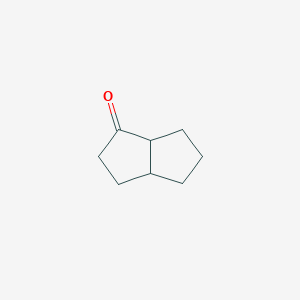
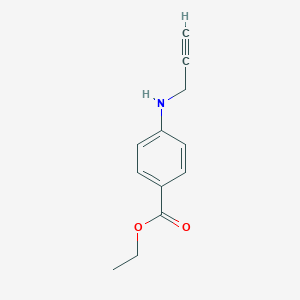
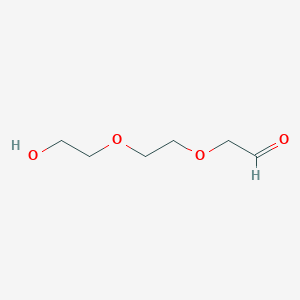
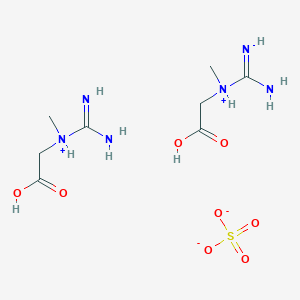
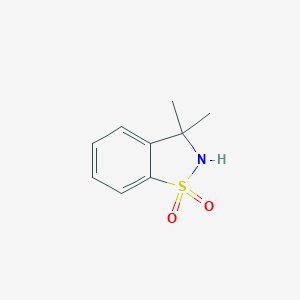
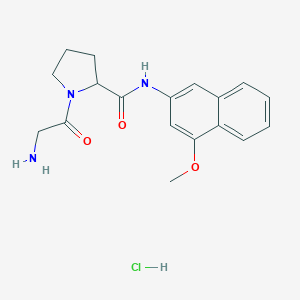
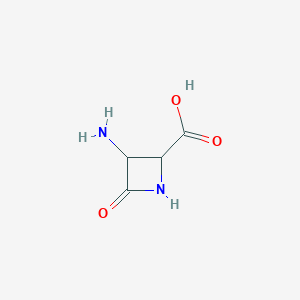
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
